molecular formula C10H14ClN3OS B2955099 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 865660-24-8

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2955099
CAS No.: 865660-24-8
M. Wt: 259.75
InChI Key: HGKJZULGWTYPIP-UHFFFAOYSA-N
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Description

The compound “1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

One C–H ⋯ O (involving O1 with H6C) and N (–NO 2) ⋯ C=N intermolecular interaction generates a molecular pair across the centre of symmetry, and the energetic stabilization is −14.7/−15.9 kcal/mole obtained from PIXEL/TURBOMOLE .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Inflammatory Activity

A study by Ahmed, Molvi, & Khan (2017) explored the synthesis of compounds structurally related to 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one and evaluated their anti-inflammatory activity. They found that some synthesized compounds showed significant in-vitro anti-inflammatory activity.

Molecular Structure Analysis

Hartung et al. (2003) examined a similar compound, focusing on its molecular structure. They reported the distinct conformation of the N—O bond, contributing to the compound's chirality and spatial arrangement (Hartung, Špehar, Svoboda, & Fuess, 2003).

Antifungal Applications

Volkova, Levshin, & Perlovich (2020) synthesized a novel antifungal compound from a class similar to the given chemical, and examined its solubility and thermodynamic properties, demonstrating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020).

Antimicrobial Activities

Gan, Fang, & Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds structurally similar to the query chemical, and tested their antimicrobial efficacy. Some compounds exhibited remarkable broad-spectrum antimicrobial effectiveness (Gan, Fang, & Zhou, 2010).

Antidepressant and Antianxiety Effects

Kumar et al. (2017) synthesized a series of piperazine derivatives and evaluated their antidepressant and antianxiety activities. They observed significant activity in reducing immobility times and anxiety levels in animal models (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of piperazine derivatives, including Bektaş et al. (2007) and Rajkumar, Kamaraj, & Krishnasamy (2014), who synthesized novel compounds and screened them for antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Crystal Structure and HS-Analysis

Said et al. (2020) reported an eco-friendly synthesis of a compound related to this compound, focusing on its crystal structure and Hirshfeld Surface Analysis (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Mechanism of Action

Properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-8(15)14-4-2-13(3-5-14)7-9-6-12-10(11)16-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKJZULGWTYPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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